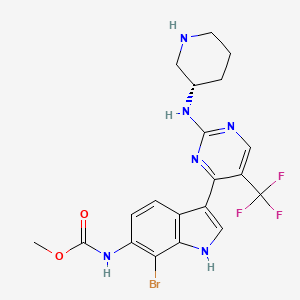
Cdk7-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk7-IN-7 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription by phosphorylating other cyclin-dependent kinases and RNA polymerase II. The inhibition of CDK7 has shown potential in cancer therapy due to its role in cell proliferation and transcription regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-7 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.
Coupling Reactions: The final step usually involves coupling the intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes scaling up the reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final
Actividad Biológica
Cdk7-IN-7 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a critical regulator of cell cycle progression and transcriptional regulation. The biological activity of this compound has been extensively studied, revealing its potential as a therapeutic agent in various cancer types. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Overview of CDK7
CDK7 is part of the cyclin-dependent kinase family and functions as a CDK-activating kinase (CAK). It plays a pivotal role in:
- Cell Cycle Regulation : CDK7 phosphorylates and activates other cyclin-dependent kinases, facilitating the transition from G1 to S phase and regulating mitosis.
- Transcription Regulation : It phosphorylates the C-terminal domain (CTD) of RNA polymerase II, initiating transcription.
High levels of CDK7 expression have been associated with poor prognosis in various cancers, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) .
This compound inhibits CDK7 activity, leading to:
- Cell Cycle Arrest : Inhibition of CDK7 results in the arrest of cancer cells in the G1 phase, preventing progression to S phase .
- Induction of Apoptosis : The compound activates tumor suppressor pathways, including p53, contributing to programmed cell death .
- Suppression of Oncogene Transcription : By inhibiting CDK7, this compound disrupts the transcriptional activation of oncogenes, effectively starving cancer cells of growth signals .
Research Findings
Recent studies have highlighted the efficacy of this compound in various preclinical models:
Case Studies
- Prostate Cancer :
- Breast Cancer :
- Glioblastoma :
Data Tables
| Cancer Type | Efficacy Observed | Mechanism |
|---|---|---|
| Prostate Cancer | Significant tumor growth inhibition | Cell cycle arrest, apoptosis induction |
| HR+/HER2− Breast Cancer | Reduced proliferation and increased apoptosis | Transcriptional suppression |
| Glioblastoma | Inhibition of growth and reduced tumor viability | Targeting CDK7's dual role |
Propiedades
Fórmula molecular |
C20H20BrF3N6O2 |
|---|---|
Peso molecular |
513.3 g/mol |
Nombre IUPAC |
methyl N-[7-bromo-3-[2-[[(3S)-piperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indol-6-yl]carbamate |
InChI |
InChI=1S/C20H20BrF3N6O2/c1-32-19(31)29-14-5-4-11-12(8-26-17(11)15(14)21)16-13(20(22,23)24)9-27-18(30-16)28-10-3-2-6-25-7-10/h4-5,8-10,25-26H,2-3,6-7H2,1H3,(H,29,31)(H,27,28,30)/t10-/m0/s1 |
Clave InChI |
CZGJOYSALAXVAZ-JTQLQIEISA-N |
SMILES isomérico |
COC(=O)NC1=C(C2=C(C=C1)C(=CN2)C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4)Br |
SMILES canónico |
COC(=O)NC1=C(C2=C(C=C1)C(=CN2)C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















